6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound characterized by a fused ring system that combines a cyclopentane ring with a pyrimidine structure. This compound is recognized for its potential biological activity and its role in various biochemical processes. The chemical structure can be represented by the formula and has been assigned the CAS number 5466-00-2. It is classified under the category of pyrimidine derivatives and is notable for its unique structural features that contribute to its reactivity and interactions with biological systems.
The synthesis of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can be achieved through several methods. A common synthetic route involves the cyclocondensation reaction between cyclopentanone derivatives and urea or thiourea under acidic or basic conditions. This reaction typically requires heating and may involve catalysts such as Lewis acids or bases to facilitate the formation of the fused ring system .
In one synthesis method, cyclopentanone is reacted with urea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization to yield 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Yield optimization strategies may include adjusting temperature, pressure, and reaction time, often resulting in yields exceeding 70% .
The molecular structure of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione features a fused bicyclic system with nitrogen atoms incorporated into the pyrimidine ring. The compound exhibits a planar configuration due to the aromatic character of the pyrimidine ring.
Key structural data includes:
6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione participates in various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield oxidized derivatives.
Reduction: Reduction reactions are feasible with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur where nucleophiles replace hydrogen atoms in the molecule.
Cyclization: Intramolecular cyclization can lead to more complex structures .
These reactions are influenced by specific reagents and conditions employed during synthesis.
The mechanism of action for 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione involves its interaction with various enzymes and proteins within biological systems. Notably, it has been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are pivotal in inflammatory processes. This inhibition leads to a decrease in the production of inflammatory mediators .
At the cellular level, this compound can induce apoptosis in cancer cells by activating caspase pathways while inhibiting cell proliferation . Its stability under physiological conditions allows for prolonged biological effects.
6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione has several scientific applications:
The compound's diverse reactivity makes it valuable in medicinal chemistry and material science research.
The systematic IUPAC name for this heterocyclic compound is 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, which precisely defines its bicyclic structure, hydrogenation state, and functional groups. The numbering follows fused-ring system conventions: the cyclopentane ring (positions 5-7) is fused to the pyrimidinedione ring (positions 1-4) at bonds between atoms 5a-8a [4] [6]. The parent heterocycle is pyrimidine, with the "dihydro" prefix indicating saturation at the 5,6,7-positions, and the "dione" suffix specifying carbonyl groups at C2 and C4.
This compound exhibits extensive synonymy due to historical naming variations and tautomeric forms. Key synonyms include:
Table 1: Comprehensive List of Synonyms
Synonym | Source Identifier |
---|---|
1,5,6,7-Tetrahydrocyclopenta[d]pyrimidine-2,4-dione | Labsolu product listing |
5,6-Trimethyleneuracil | Academic literature |
NSC 25969 | National Service Center |
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione | PubChem entry |
5H,6H,7H-cyclopenta[d]pyrimidine-2,4-diol | Tautomeric designation |
MFCD00466420 | MDL number |
The CAS Registry Number 5466-00-2 provides a unique identifier across chemical databases and commercial catalogs [4] [5] [10].
The compound has the molecular formula C7H8N2O2, corresponding to a molecular weight of 152.15 g/mol [1] [6]. It consists of a cyclopentane ring fused to a pyrimidine ring at the d-position (C5-C6 bond fusion), with carbonyl groups at C2 and C4. The non-aromatic, partially saturated bicyclic system has the following key features:
Structural representations include:
O=C1NC2=C(CCC2)C(=O)N1
(canonical form) or O=C1NC2CCCC=2C(=O)N1
(alternative representation) InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
UPLURGSDLNKCSU-UHFFFAOYSA-N
(computational hash for structure verification) [5] [10] Table 2: Key Molecular Identifiers
Identifier Type | Value |
---|---|
Molecular Formula | C7H8N2O2 |
Molecular Weight | 152.15 g/mol |
Canonical SMILES | O=C1NC2=C(CCC2)C(=O)N1 |
InChI | InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) |
InChIKey | UPLURGSDLNKCSU-UHFFFAOYSA-N |
CAS Registry | 5466-00-2 |
The compound lacks chiral centers due to its symmetrical fusion pattern and absence of asymmetric substituents. The cyclopentane ring adopts envelope conformations to minimize angle strain, but these conformers rapidly interconvert at room temperature without generating configurational isomers [4] [6].
Tautomerism represents its most significant stereochemical feature. The molecule exists predominantly in the diketo (lactam) form (2,4-dioxo structure) in solid state and non-polar solvents, as confirmed by X-ray crystallography of derivatives [10]. However, in solution, it exhibits dynamic equilibrium with minor tautomers:
Table 3: Tautomeric Forms and Characteristics
Tautomer | Structural Features | Relative Stability |
---|---|---|
2,4-Diketo (1H,3H form) | Keto groups at C2/C4; NH at N1/N3 | Predominant (>95% in solid state) |
4-Hydroxy-2-oxo (1H,4H form) | Lactam-lactim; C4 enolized; N3 protonated | Minor contributor (<5%) |
2-Hydroxy-4-oxo (3H,2H form) | Lactam-lactim; C2 enolized; N1 protonated | Minor contributor (<5%) |
Fully enolized (2,4-Diol form) | Dienol structure; both C2/C4 hydroxylated | Rare (<1%) |
NMR studies (particularly 13C and 15N) confirm rapid exchange between tautomers in DMSO-d6, averaging chemical shifts of carbonyl carbons to ~150-155 ppm. The diketo tautomer's stability is attributed to resonance delocalization and strong intramolecular H-bonding (N1-H⋯O=C4 and N3-H⋯O=C2) that creates a pseudo-aromatic ring system [8] [10].
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: